3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that features a variety of functional groups, including a thiazolidinone ring, a piperazine ring, and a pyridopyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidinone ring, followed by the introduction of the chlorobenzyl group, and finally the formation of the pyridopyrimidinone core. Common reagents used in these reactions include thionyl chloride, piperazine, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo a variety of chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom in the chlorobenzyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through further research, including molecular docking studies and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 4-(2-chlorobenzyl)-1-(5-nitro-2-(pyrrolidin-1-yl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Uniqueness
The uniqueness of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C26H26ClN5O2S2 |
---|---|
Molecular Weight |
540.1 g/mol |
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26ClN5O2S2/c1-3-29-11-13-30(14-12-29)23-19(24(33)31-10-6-7-17(2)22(31)28-23)15-21-25(34)32(26(35)36-21)16-18-8-4-5-9-20(18)27/h4-10,15H,3,11-14,16H2,1-2H3/b21-15- |
InChI Key |
NWQKBUGNRYMRBA-QNGOZBTKSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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